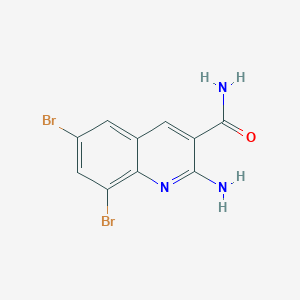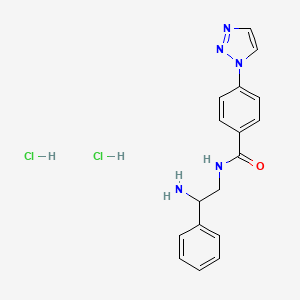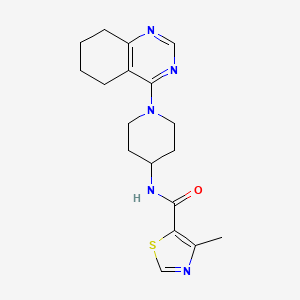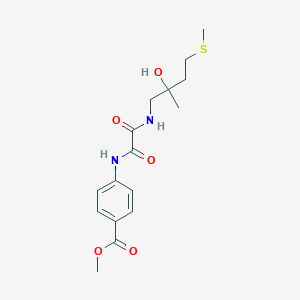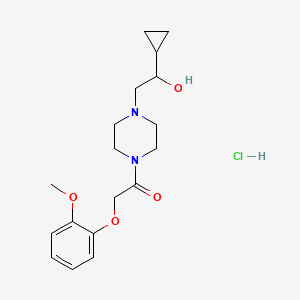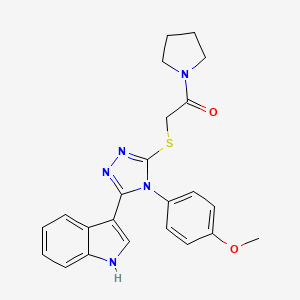![molecular formula C23H25NO6 B2866625 propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 844835-96-7](/img/structure/B2866625.png)
propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a propyl group attached to a benzoate ester, which is further connected to a chromen-3-yl group via an ether linkage . The chromen-3-yl group contains a dimethylamino group, a hydroxy group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chromen-3-yl group would likely contribute significant aromatic character to the molecule, while the ether and ester linkages would introduce additional polar character .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The ether linkage could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. For instance, the presence of the polar ether and ester linkages could increase its solubility in polar solvents .Scientific Research Applications
Parabens and Environmental Health
Parabens, chemically related to the compound through their ester functionalities and widespread use in consumer products, have been extensively studied for their environmental and health impacts. Research conducted by Wang et al. (2015) and Zhang et al. (2020) highlights the ubiquitous presence of parabens in consumer products and their subsequent detection in human urine samples, indicating widespread human exposure. These studies provide insights into the environmental persistence and bioaccumulation potential of such compounds, reflecting concerns about long-term exposure and effects on human health and ecosystems.
Environmental Exposure : Studies have detected parabens, which are structurally related to the compound of interest, in various environmental matrices, including water bodies, soil, and indoor dust. This widespread occurrence raises questions about the environmental fate and transport mechanisms of these chemicals, as well as their potential effects on wildlife and ecosystems (Liao et al., 2013; Wang et al., 2012).
Human Health Implications : The detection of parabens in human biological samples, such as urine, suggests significant exposure pathways, likely through the use of personal care products and consumption of contaminated food or water. Research has begun to explore the health implications of this exposure, particularly in relation to endocrine disruption and potential links to various health outcomes (Calafat et al., 2010; Honda et al., 2018).
Analytical Detection and Monitoring
The development of sensitive and selective analytical methods for the detection of parabens and structurally related compounds in environmental and biological samples is critical for monitoring exposure and assessing risks. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been employed to quantify these compounds at trace levels, facilitating studies on their distribution, metabolism, and potential health effects.
- Detection Techniques : The advancement of analytical methodologies has enabled the precise quantification of parabens in complex matrices, providing essential data for risk assessment and regulatory purposes. This area of research underscores the importance of analytical chemistry in understanding the environmental and health impacts of synthetic chemicals (Mortensen et al., 2014; Ye et al., 2014).
Regulatory and Safety Assessments
Given the potential health concerns associated with long-term exposure to parabens and related compounds, regulatory agencies and scientific communities have emphasized the need for comprehensive safety assessments. Research efforts in this domain aim to establish exposure limits, evaluate toxicological profiles, and recommend safe use guidelines to protect public health and the environment.
- Risk Assessment : The accumulation of data on the occurrence, exposure pathways, and toxicological effects of parabens has informed regulatory decisions and safety evaluations, guiding the development of policies to mitigate risks associated with these chemicals (Liao et al., 2013; Wang et al., 2012).
Future Directions
Properties
IUPAC Name |
propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-5-12-28-23(27)15-6-8-16(9-7-15)30-21-14(2)29-22-17(20(21)26)10-11-19(25)18(22)13-24(3)4/h6-11,25H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGNNTYTDKTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)
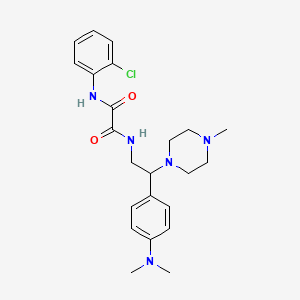
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)
![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)
![2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2866552.png)
